3-Bromoquinoline hydrochloride 3-Bromoquinoline hydrochloride
Brand Name: Vulcanchem
CAS No.: 90224-68-3
VCID: VC13580165
InChI: InChI=1S/C9H6BrN.ClH/c10-8-5-7-3-1-2-4-9(7)11-6-8;/h1-6H;1H
SMILES: C1=CC=C2C(=C1)C=C(C=N2)Br.Cl
Molecular Formula: C9H7BrClN
Molecular Weight: 244.51 g/mol

3-Bromoquinoline hydrochloride

CAS No.: 90224-68-3

Cat. No.: VC13580165

Molecular Formula: C9H7BrClN

Molecular Weight: 244.51 g/mol

* For research use only. Not for human or veterinary use.

3-Bromoquinoline hydrochloride - 90224-68-3

Specification

CAS No. 90224-68-3
Molecular Formula C9H7BrClN
Molecular Weight 244.51 g/mol
IUPAC Name 3-bromoquinoline;hydrochloride
Standard InChI InChI=1S/C9H6BrN.ClH/c10-8-5-7-3-1-2-4-9(7)11-6-8;/h1-6H;1H
Standard InChI Key AKKZFCNOSXJBOM-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C(C=N2)Br.Cl
Canonical SMILES C1=CC=C2C(=C1)C=C(C=N2)Br.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

3-Bromoquinoline hydrochloride consists of a quinoline backbone substituted with a bromine atom at the third position, paired with a hydrochloride counterion. Key structural features include:

  • Molecular Formula: C₉H₇BrClN

  • Molecular Weight: 244.51 g/mol

  • Parent Compound: 3-Bromoquinoline (CAS 5332-24-1), with a molecular weight of 208.06 g/mol .

Table 1: Comparative Properties of 3-Bromoquinoline and Its Hydrochloride

Property3-Bromoquinoline3-Bromoquinoline Hydrochloride
Melting Point13–15°C Not explicitly reported
Boiling Point274–276°C Decomposes before boiling
Density1.53 g/mL Higher due to ionic character
Solubility in Water103 mg/L at 25°C Improved solubility

Spectroscopic Data

  • Infrared (IR) Spectrum: Characteristic peaks for C-Br (550–600 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Signals at δ 7.5–8.9 ppm for aromatic protons .

    • ¹³C NMR: Quartet near δ 120 ppm for the brominated carbon .

Synthesis and Purification

Direct Bromination of Quinoline

Quinoline undergoes electrophilic aromatic substitution using bromine in the presence of Lewis acids (e.g., FeBr₃) to yield 3-bromoquinoline. Subsequent treatment with hydrochloric acid forms the hydrochloride salt:
Quinoline+Br2FeBr33-BromoquinolineHCl3-Bromoquinoline Hydrochloride\text{Quinoline} + \text{Br}_2 \xrightarrow{\text{FeBr}_3} \text{3-Bromoquinoline} \xrightarrow{\text{HCl}} \text{3-Bromoquinoline Hydrochloride} .

Table 2: Optimized Reaction Conditions

StepConditionsYield
BrominationBr₂, FeBr₃, 0–25°C, 12h70–85%
Hydrochloride FormationHCl (gaseous), diethyl ether, 0°C90–95%

Physicochemical Properties

Stability and Reactivity

  • Thermal Stability: Decomposes at temperatures >200°C, releasing HBr and HCl .

  • Photoreactivity: Susceptible to UV-induced debromination, necessitating dark storage .

Solubility Profile

  • Water: Moderate solubility (≈1.2 g/L at 25°C) .

  • Organic Solvents: Highly soluble in ethanol, DMSO, and dichloromethane .

Applications in Research and Industry

Pharmaceutical Intermediate

3-Bromoquinoline hydrochloride is a precursor to anticancer agents (e.g., kinase inhibitors) and anti-inflammatory drugs. Its bromine atom facilitates Suzuki-Miyaura couplings with boronic acids, enabling rapid diversification .

Materials Science

  • Fluorescent Probes: Functionalization with amine groups yields probes for cellular imaging .

  • Polymer Additives: Enhances thermal stability in polyesters and epoxy resins .

Agrochemical Development

Used in synthesizing herbicides and pesticides, leveraging its heterocyclic reactivity .

Recent Advances and Future Directions

Catalytic Cross-Coupling

Palladium-catalyzed reactions (e.g., with aryl boronic acids) enable efficient synthesis of polycyclic drug candidates .

Green Chemistry Initiatives

Microwave-assisted synthesis reduces reaction times from hours to minutes, improving energy efficiency .

Computational Modeling

Density functional theory (DFT) studies predict regioselectivity in electrophilic substitutions, guiding synthetic optimizations .

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